Lithium aluminum hexahydride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Lithium aluminum hexahydride can be synthesized through the reaction of lithium hydride with aluminum chloride in diethyl ether. The reaction proceeds as follows:

3LiH+AlCl3→Li3AlH6+3LiCl

This method requires careful control of reaction conditions to avoid the evolution of hydrogen gas at room temperature .

Industrial Production Methods

Industrial production of this compound often involves the initial production of sodium aluminum hydride from elemental substances, followed by a metathesis reaction with lithium chloride to yield this compound .

Analyse Des Réactions Chimiques

Thermal Decomposition Pathways

Li₃AlH₆ forms during the stepwise decomposition of LiAlH₄ under controlled heating:

| Reaction Step | Temperature Range | Products |

|---|---|---|

| 1. LiAlH₄ → Li₃AlH₆ + Al + H₂ | 150–190°C | Li₃AlH₆, Al, H₂ |

| 2. Li₃AlH₆ → 3LiH + Al + 1.5H₂ | 190–220°C | LiH, Al, H₂ |

This decomposition releases 7.9 wt% hydrogen across both steps, making Li₃AlH₆ critical for hydrogen storage applications .

Regeneration from Decomposition Products

Li₃AlH₆ can be regenerated via hydrogenation of LiH and Al under specific conditions:

Reaction:

3LiH + Al + 1.5H₂ → Li₃AlH₆

Conditions:

-

Catalyst: Titanium (Ti) at 2 mol% enhances reaction kinetics.

-

Solvent: Tetrahydrofuran (THF) facilitates hydrogen uptake.

Thermodynamic Data:

Hydrogen Storage Performance

Li₃AlH₆ exhibits reversible hydrogenation, with capacities reaching 90% of theoretical H₂ uptake (H/Al ≈ 2.7) under optimized conditions . Key metrics:

| Property | Value |

|---|---|

| Gravimetric H₂ Density | 5.6 wt% |

| Volumetric H₂ Density | 62 kg H₂/m³ |

| Cycle Stability | Degrades after 3–5 cycles due to particle aggregation |

Reaction with Solvents and Catalysts

-

THF Adduct Formation: Li₃AlH₆ forms a stable solvate (LiAlH₄·4THF) in THF, enabling low-pressure hydrogenation .

-

Role of Ti Catalyst: Reduces activation energy for H₂ dissociation and promotes Al lattice restructuring .

Comparative Reactivity

| Property | LiAlH₄ | Li₃AlH₆ |

|---|---|---|

| H₂ Release (wt%) | 7.4 | 5.6 |

| Decomposition Onset Temp | 150°C | 190°C |

| Reversibility | Irreversible under ambient conditions | Partially reversible with Ti catalyst |

Applications De Recherche Scientifique

Organic Chemistry Applications

Reducing Agent in Organic Synthesis

Lithium aluminum hydride is primarily known for its role as a powerful reducing agent in organic chemistry. It is particularly effective in reducing:

- Esters and Carboxylic Acids : Converts esters and carboxylic acids into primary alcohols, which was historically challenging before the introduction of LiAlH₄. This reaction is crucial for synthesizing alcohols from less reactive carbonyl compounds .

- Aldehydes and Ketones : Capable of reducing aldehydes and ketones to their corresponding alcohols, often preferred over milder reagents like sodium borohydride due to its stronger reactivity .

- Amides and Nitriles : Reduces amides, nitriles, nitro compounds, imines, oximes, and organic azides into amines, showcasing its versatility in functional group transformations .

Reactivity Profile

The reactivity of lithium aluminum hydride can be tuned by modifying its hydride groups with alkoxy groups. However, due to its pyrophoric nature and handling difficulties, it has been increasingly replaced by safer alternatives like sodium bis(2-methoxyethoxy)aluminum hydride for large-scale reactions .

Inorganic Chemistry Applications

Synthesis of Metal Hydrides

Lithium aluminum hexahydride is also employed in inorganic chemistry for the preparation of main group and transition metal hydrides from their corresponding metal halides. This application is critical in materials science where metal hydrides are used for various catalytic processes .

Hydrogen Storage

Potential Hydrogen Storage Medium

This compound has garnered attention as a potential hydrogen storage material due to its high hydrogen content (10.6 wt%). This characteristic makes it suitable for applications in fuel cell technologies. Research efforts have focused on improving the kinetics of hydrogen release through methods such as catalytic doping and mechanical milling .

Challenges in Hydrogen Storage

Despite its potential, several challenges hinder the practical application of this compound for hydrogen storage:

- High Dehydrogenation Temperature : The decomposition of LiAlH₄ requires temperatures exceeding 400 °C, which complicates its use in transportation applications .

- Recycling Difficulties : The process of regenerating LiAlH₄ from its decomposition products necessitates extremely high pressures (over 10,000 bar), making it economically unfeasible at present .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Characteristics |

|---|---|---|

| Organic Synthesis | Reducing agent for esters, carboxylic acids | Converts to primary alcohols |

| Reduces aldehydes and ketones | Stronger than sodium borohydride | |

| Converts amides and nitriles to amines | Versatile functional group transformations | |

| Inorganic Chemistry | Preparation of metal hydrides | Used with metal halides |

| Hydrogen Storage | Potential hydrogen storage medium | High hydrogen content (10.6 wt%) |

| Research on kinetics improvement | Challenges with high temperature and pressure |

Case Studies

Case Study 1: Reduction of Esters

In a laboratory setting, lithium aluminum hydride was used to reduce ethyl acetate to ethanol. The reaction was conducted in diethyl ether followed by an acid workup, yielding a high conversion rate (>90%) to the desired alcohol. This case exemplifies the effectiveness of LiAlH₄ in organic transformations where traditional methods were less efficient.

Case Study 2: Hydrogen Storage Research

Recent studies focused on enhancing the dehydrogenation kinetics of this compound through catalytic doping with transition metals. These investigations aimed to lower the operational temperature required for effective hydrogen release, thus improving the feasibility of using LiAlH₄ in fuel cell applications.

Mécanisme D'action

The mechanism by which lithium aluminum hexahydride exerts its reducing effects involves the donation of hydride ions (H⁻) to electrophilic centers in substrates. The hydride ions are transferred from the aluminum-hydrogen bonds to the substrate, resulting in the reduction of the substrate and the formation of lithium and aluminum by-products .

Comparaison Avec Des Composés Similaires

Similar Compounds

Lithium aluminum hydride (LiAlH₄): A similar compound with a higher hydrogen content and stronger reducing properties.

Sodium aluminum hydride (NaAlH₄): Another complex metal hydride used for hydrogen storage and reduction reactions.

Uniqueness

Lithium aluminum hexahydride is unique due to its intermediate hydrogen content and favorable desorption kinetics, making it a promising material for hydrogen storage applications .

Activité Biologique

Lithium aluminum hexahydride (LiAlH₆) is an inorganic compound that has garnered attention for its potential applications in various fields, particularly in organic synthesis and hydrogen storage. This article explores the biological activity of LiAlH₆, focusing on its mechanisms of action, toxicological profiles, and relevant research findings.

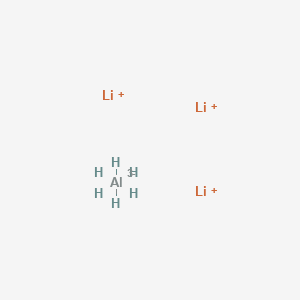

This compound is a white solid with the chemical formula Li[AlH₆]. It is closely related to lithium aluminum hydride (LiAlH₄), a well-known reducing agent in organic chemistry. The compound crystallizes in a monoclinic structure and exhibits strong reactivity with water, releasing hydrogen gas. Its unique structure allows it to participate in various chemical reactions, making it a subject of interest in both synthetic and biological contexts .

Reducing Agent Properties

LiAlH₆ acts as a powerful reducing agent, capable of converting a wide range of organic functional groups into their corresponding alcohols and amines. This property is particularly valuable in the synthesis of pharmaceuticals and fine chemicals. The reactivity of LiAlH₆ can be tuned by modifying its structure or the reaction conditions, allowing for selective reductions that are crucial in complex organic syntheses .

Case Studies and Experimental Data

A variety of studies have investigated the biological implications of lithium and aluminum compounds:

- Neurotoxicity Studies : Research indicates that aluminum exposure may lead to neurobehavioral alterations and accumulation in brain tissues. In animal models, high doses have been linked to pathological changes consistent with neurodegeneration .

- Hydrogen Production : LiAlH₆ has been explored for its potential in hydrogen storage due to its high gravimetric and volumetric hydrogen density. This application could have significant implications for clean energy technologies .

Table: Summary of Biological Effects

Propriétés

IUPAC Name |

trilithium;aluminum(3-) hexahydride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3Li.6H/q-3;3*+1;;;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPSVBUKCTVOLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[AlH6-3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH6Li3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

53.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16941-14-3 |

Source

|

| Record name | Lithium aluminium hexa hydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.